![molecular formula C11H18N2 B14464919 Cyclohexylidene[(propan-2-yl)amino]acetonitrile CAS No. 73171-65-0](/img/structure/B14464919.png)
Cyclohexylidene[(propan-2-yl)amino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylidene[(propan-2-yl)amino]acetonitrile is an organic compound characterized by the presence of a cyclohexylidene group, an isopropylamino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylidene[(propan-2-yl)amino]acetonitrile typically involves the reaction of cyclohexanone with isopropylamine and acetonitrile under specific conditions. One common method is reductive amination, where cyclohexanone reacts with isopropylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylidene[(propan-2-yl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Cyclohexylidene[(propan-2-yl)amino]acetic acid.
Reduction: Cyclohexylidene[(propan-2-yl)amino]ethanol.
Substitution: Cyclohexylidene[(propan-2-yl)amino]acetate.
Scientific Research Applications
Cyclohexylidene[(propan-2-yl)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexylidene[(propan-2-yl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. Its nitrile group can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylidene[(methyl)amino]acetonitrile
- Cyclohexylidene[(ethyl)amino]acetonitrile
- Cyclohexylidene[(butyl)amino]acetonitrile
Uniqueness
Cyclohexylidene[(propan-2-yl)amino]acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
73171-65-0 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-cyclohexylidene-2-(propan-2-ylamino)acetonitrile |
InChI |
InChI=1S/C11H18N2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h9,13H,3-7H2,1-2H3 |
InChI Key |
MJTQRHRFYCTFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=C1CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


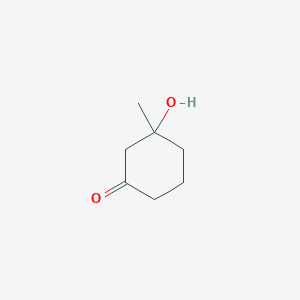
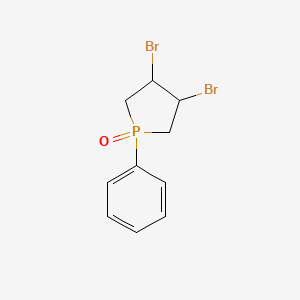

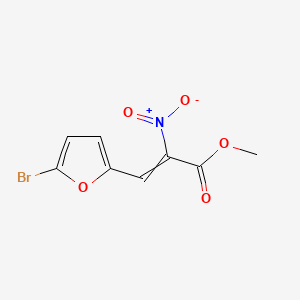
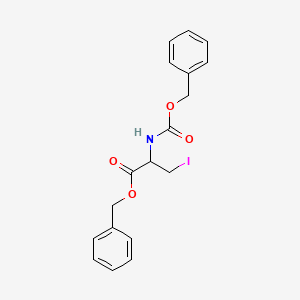
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
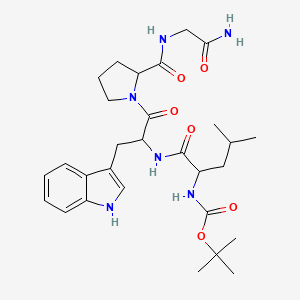
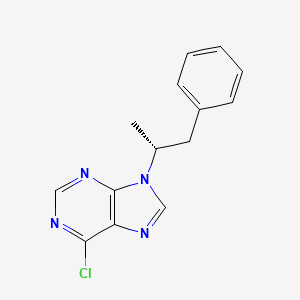
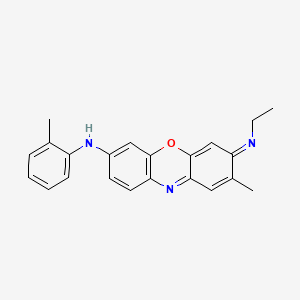

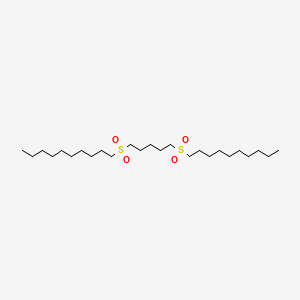
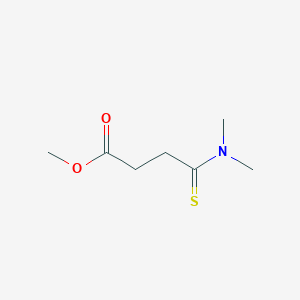
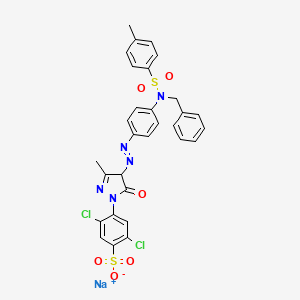
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
